molecular formula C10H11NO5 B1273449 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid CAS No. 56538-57-9

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid

Cat. No. B1273449
CAS RN: 56538-57-9
M. Wt: 225.2 g/mol
InChI Key: JQEZLSUFDXSIEK-UHFFFAOYSA-N
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Patent
US05580979

Procedure details

Benzyl carbamate (63 g, 0.05 mol) was stirred with glyoxylic acid monohydrate (5.09 g, 0.055 mol) in dry ether (50 mL). The crystalline product 22A (7.81 g, 73%) formed was filtered and washed with ether.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[C:1](=[O:11])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[NH2:2].O.[C:13]([OH:17])(=[O:16])[CH:14]=[O:15]>CCOCC>[OH:15][CH:14]([C:13]([OH:17])=[O:16])[NH:2][C:1]([O:3][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
C(N)(OCC1=CC=CC=C1)=O
Name
Quantity
5.09 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(NC(=O)OCC1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.81 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.